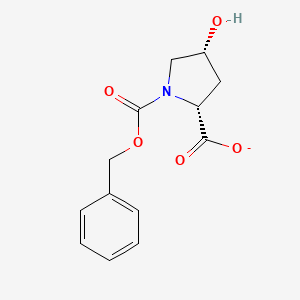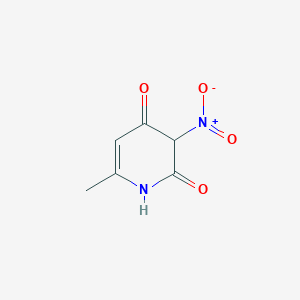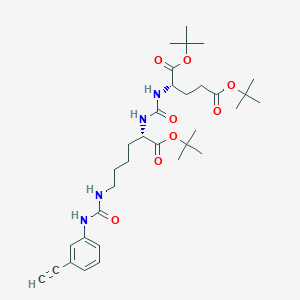
Calcium;hydroxy(oxo)silanide;hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;hydroxy(oxo)silanide;hydroxide is a compound that combines calcium, silicon, oxygen, and hydrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Calcium;hydroxy(oxo)silanide;hydroxide can involve several synthetic routes. One common method is the sol-gel process, which involves the hydrolysis and condensation of silicon alkoxides in the presence of calcium salts. The reaction conditions typically include controlled pH, temperature, and the use of catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale sol-gel processes or other methods such as precipitation and hydrothermal synthesis. These methods are optimized for high yield and purity, often involving the use of advanced equipment and precise control of reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
Calcium;hydroxy(oxo)silanide;hydroxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxides.
Reduction: Reduction reactions can convert the compound into different silanide forms.
Substitution: Substitution reactions can occur, where hydroxide groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce silicon oxides, while reduction can yield different silanide compounds. Substitution reactions can result in a variety of functionalized silanides .
Aplicaciones Científicas De Investigación
Calcium;hydroxy(oxo)silanide;hydroxide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of advanced materials and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biomedical applications, such as drug delivery systems and bioactive coatings.
Medicine: Research is ongoing to explore its use in medical implants and tissue engineering due to its biocompatibility.
Industry: It is utilized in the production of ceramics, glass, and other materials, as well as in environmental applications like water treatment
Mecanismo De Acción
The mechanism of action of Calcium;hydroxy(oxo)silanide;hydroxide involves its interaction with various molecular targets and pathways. In biological systems, the compound can release calcium and silicon ions, which play crucial roles in cellular processes and bone formation. The hydroxide groups can also participate in neutralizing acidic environments, making it useful in medical and environmental applications .
Comparación Con Compuestos Similares
Similar Compounds
Calcium hydroxide:
Magnesium hydroxide: Similar in structure and used as an antacid and laxative.
Strontium hydroxide: Used in the production of ceramics and glass.
Barium hydroxide: Employed in the manufacturing of lubricating oils and as a reagent in laboratories
Uniqueness
Calcium;hydroxy(oxo)silanide;hydroxide is unique due to its combination of calcium and silicon, which imparts distinct properties not found in other hydroxides. Its ability to release both calcium and silicon ions makes it particularly valuable in biomedical and environmental applications, where these ions play essential roles .
Propiedades
Fórmula molecular |
CaH2O3Si |
|---|---|
Peso molecular |
118.18 g/mol |
Nombre IUPAC |
calcium;hydroxy(oxo)silanide;hydroxide |
InChI |
InChI=1S/Ca.HO2Si.H2O/c;1-3-2;/h;1H;1H2/q+2;-1;/p-1 |
Clave InChI |
PSGWYTFEULRFBG-UHFFFAOYSA-M |
SMILES canónico |
[OH-].O[Si-]=O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12361865.png)

![6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde](/img/structure/B12361880.png)

![tetrasodium;8-[(4-sulfonatophenyl)diazenyl]-5-[[4-[[4-[[6-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12361885.png)




![4-amino-7-fluoro-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12361921.png)

![2,4-Dioxopyrrolo-[3,2-d]pyrimidine](/img/structure/B12361948.png)
![N-[4-[2-[3-(3,5-dimethoxyphenyl)-2-oxo-7-[2-(prop-2-enoylamino)anilino]-4H-pyrimido[4,5-d]pyrimidin-1-yl]ethyl]phenyl]prop-2-enamide](/img/structure/B12361955.png)
